5-fluoro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Description
5-Fluoro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring, a methoxy substituent, and a complex side chain containing tetrahydroisoquinoline and thiophene moieties. The structural complexity of this compound suggests possible interactions with biological targets via its sulfonamide group, aromatic systems, and heterocyclic substituents.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c1-28-20-9-8-18(23)13-22(20)30(26,27)24-14-19(21-7-4-12-29-21)25-11-10-16-5-2-3-6-17(16)15-25/h2-9,12-13,19,24H,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEMKKAOSOHBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Notes:
- The target compound’s tetrahydroisoquinoline moiety distinguishes it from triazole- or thiazolidinone-containing analogs. This bicyclic structure may enhance rigidity and influence receptor binding compared to monocyclic systems .
- The thiophene group introduces aromatic sulfur, which can participate in π-π stacking or hydrophobic interactions, similar to bromine/chlorine substituents in other sulfonamides .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, insights can be drawn from related structures:
- Triazole-Thione Sulfonamides (): These compounds exhibit antimicrobial and antifungal activity, attributed to the triazole-thione moiety’s ability to chelate metal ions in microbial enzymes .
- Thiazolidinone Sulfonamides (): Known for anti-inflammatory and anticancer properties, likely due to thiazolidinone’s role in modulating COX-2 or kinase activity .
- Brominated Thiophene Sulfonamides (): Bromine’s steric bulk and electronegativity may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
However, the 5-fluoro and methoxy groups could reduce blood-brain barrier permeability compared to non-polar analogs.
Computational and Crystallographic Insights
- Crystallography Tools : Programs like SHELXL and Mercury () enable precise structural comparisons. For example, Mercury’s void visualization could assess the target compound’s packing efficiency compared to triazole derivatives .
- Lumping Strategies (): Grouping the target compound with other sulfonamides based on shared functional groups (e.g., sulfonamide, fluorine) may streamline property prediction in drug design .
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